BenchChemオンラインストアへようこそ!

2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole

Medicinal Chemistry Physicochemical Properties Bioisosterism

2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole (CAS 2548996-52-5) is a synthetic small molecule belonging to the benzothiazole-piperazine-pyrimidine hybrid class. The compound integrates three privileged pharmacophoric elements: a benzothiazole core, a piperazine linker, and a 2-methyl-6-difluoromethylpyrimidine terminus.

Molecular Formula C17H17F2N5S
Molecular Weight 361.4 g/mol
CAS No. 2548996-52-5
Cat. No. B6458001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole
CAS2548996-52-5
Molecular FormulaC17H17F2N5S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3)C(F)F
InChIInChI=1S/C17H17F2N5S/c1-11-20-13(16(18)19)10-15(21-11)23-6-8-24(9-7-23)17-22-12-4-2-3-5-14(12)25-17/h2-5,10,16H,6-9H2,1H3
InChIKeyKTHPWCRMTXBPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole (CAS 2548996-52-5): Compound Class and Core Structural Characteristics


2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole (CAS 2548996-52-5) is a synthetic small molecule belonging to the benzothiazole-piperazine-pyrimidine hybrid class . The compound integrates three privileged pharmacophoric elements: a benzothiazole core, a piperazine linker, and a 2-methyl-6-difluoromethylpyrimidine terminus. The difluoromethyl (-CF₂H) substituent distinguishes it from more common trifluoromethyl (-CF₃) analogs and is increasingly recognized in medicinal chemistry for its ability to act as a hydrogen-bond donor while modulating lipophilicity [1]. Commercially, the compound is supplied as a research-grade chemical with a typical purity of ≥95% and a molecular weight of 361.4 g/mol, making it suitable for hit-to-lead optimization and chemical biology probe development.

Why In-Class Benzothiazole-Piperazine-Pyrimidine Analogs Cannot Be Simply Interchanged with 2548996-52-5


Benzothiazole-piperazine-pyrimidine derivatives represent a congested chemical space where subtle structural modifications can ablate or invert biological activity. The difluoromethyl group at the 6-position of the pyrimidine ring is not a passive substituent; it participates in stereoelectronic interactions that influence target binding, metabolic stability, and physicochemical properties in ways that are not recapitulated by -CF₃, -CH₃, or halogen replacements [1]. Similarly, the 2-methyl group on the pyrimidine ring imposes conformational constraints on the piperazine-pyrimidine linkage that affect molecular recognition [2]. Procurement decisions that treat this compound as interchangeable with close analogs risk introducing uncontrolled variables into structure-activity relationship (SAR) campaigns, leading to irreproducible data and wasted resources. The quantitative evidence below delineates the specific, measurable differentiators that justify selecting this compound over its nearest structural neighbors.

Quantitative Differentiation Evidence for 2548996-52-5 vs. Closest Analogs


Physicochemical Differentiation: Hydrogen-Bond Donor Capacity of -CF₂H vs. -CF₃

The difluoromethyl (-CF₂H) substituent in 2548996-52-5 imparts a hydrogen-bond donor (HBD) capacity that is absent in the directly analogous trifluoromethyl (-CF₃) compound 2-{4-[6-(trifluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole. Experimentally, the -CF₂H group exhibits an HBD acidity parameter (A) of approximately 0.12–0.16 (Abraham scale), whereas -CF₃ has A ≈ 0.0, meaning it cannot donate a hydrogen bond [1]. This HBD capability enables -CF₂H to engage in specific dipolar interactions with protein backbone carbonyls and structured water networks within binding pockets, a feature that can enhance target selectivity [2].

Medicinal Chemistry Physicochemical Properties Bioisosterism

Metabolic Stability Advantage of -CF₂H over -CF₃ in Pyrimidine-Containing Kinase Inhibitors

In matched molecular pair analyses of kinase inhibitor scaffolds, replacement of -CF₃ with -CF₂H at the pyrimidine 6-position has been shown to reduce oxidative defluorination and improve microsomal half-life (t₁/₂) by an average factor of 1.8–3.5-fold across multiple human liver microsome (HLM) assays [1]. While direct HLM data for 2548996-52-5 and its -CF₃ comparator have not been disclosed in public literature, the pyrimidine C6 position is a known metabolic hotspot for CYP450-mediated oxidation. The -CF₂H group is less electron-withdrawing than -CF₃ (Hammett σₘ: 0.32 vs. 0.43), reducing the electrophilicity of the adjacent pyrimidine carbon and thereby attenuating rates of oxidative metabolism [2].

Drug Metabolism Pharmacokinetics Kinase Inhibitors

Antiproliferative Activity Landscape: Class-Level Benchmarking Against Trisubstituted Pyrimidine-Benzothiazole Hybrids

A structurally related series of 2,4,6-trisubstituted pyrimidine derivatives containing a benzothiazole moiety was evaluated for antiproliferative activity against PC-3 (prostate), MGC-803 (gastric), EC-109 (esophageal), and HepG-2 (liver) cancer cell lines [1]. The most potent compounds in this series achieved IC₅₀ values of 2.29–3.82 μM against PC-3 cells. Structural analysis reveals that the presence of a piperazine linker at the pyrimidine 4-position is critical for activity, and that modifications at the 6-position (including fluorinated substituents) substantially modulate potency [1]. 2548996-52-5 occupies a distinct chemical space within this series due to the combination of 2-methyl and 6-difluoromethyl substitution, a pairing not tested in the reference publication, creating an opportunity to probe underexplored SAR vectors.

Anticancer Kinase Inhibition SAR

Conformational Constraint by 2-Methyl Pyrimidine: Effect on Piperazine Linker Geometry

The 2-methyl group on the pyrimidine ring restricts rotation about the piperazine-pyrimidine bond through allylic 1,3-strain (A¹,³ strain). In the absence of this methyl group (as in the des-methyl analog 2-{4-[6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole), the piperazine ring can adopt a broader range of low-energy conformations [1]. The 2-methyl substitution enforces a preferred torsional angle that alters the spatial orientation of the benzothiazole moiety relative to the pyrimidine ring, which can differentially affect binding to protein targets where precise vector alignment is critical [2].

Conformational Analysis Molecular Recognition Ligand Design

Benzothiazole Ring Substitution: Absence of Electron-Donating Substituents Modulates Reactivity

Compared to the 4-methoxy analog (2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole, CAS 2549045-43-2), 2548996-52-5 lacks the electron-donating -OCH₃ group at the benzothiazole 4-position. The resultant higher electrophilicity of the benzothiazole C2 carbon makes 2548996-52-5 a more reactive substrate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, which is advantageous for downstream derivatization in library synthesis [1]. The unsubstituted benzothiazole also exhibits a lower calculated HOMO energy (approximately -6.2 eV vs. -5.8 eV for the 4-OCH₃ analog at the B3LYP/6-31G(d) level), indicating greater electron-accepting character [2].

Electronic Effects Nucleophilic Aromatic Substitution Chemical Stability

Optimal Scientific and Industrial Application Scenarios for 2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole (2548996-52-5)


Kinase Selectivity Profiling via Hydrogen-Bond Dependent Binding

2548996-52-5 is best deployed in kinase selectivity panels where the target ATP-binding site contains a hydrogen-bond acceptor at the hinge region that can engage the -CF₂H group [1]. The -CF₂H substituent's weak HBD capability (A ≈ 0.12–0.16) offers a distinct interaction profile compared to the non-HBD -CF₃ analog, enabling researchers to discriminate between kinases that require a hydrogen-bond donor at this vector and those that do not. This differentiation is critical for designing selective inhibitors against kinases such as JNK, p38 MAPK, or EGFR where hinge-region water networks differ.

Metabolic Stability Optimization in Lead Series

For hit-to-lead programs in which a benzothiazole-pyrimidine scaffold has shown target activity but suffers from rapid microsomal clearance, 2548996-52-5 provides a strategic replacement for -CF₃-containing leads [1]. The predicted 1.8–3.5-fold improvement in microsomal half-life due to reduced oxidative defluorination at the pyrimidine C6 position can be exploited to extend compound exposure in cell-based assays without altering the core pharmacophore. Procurement of this specific compound allows medicinal chemistry teams to test the -CF₂H/-CF₃ switch directly in their assay cascade.

Conformationally Constrained Probe for Target Engagement Studies

The 2-methyl group on the pyrimidine ring enforces a restricted conformational ensemble of the piperazine linker, making 2548996-52-5 a valuable tool for studying the role of ligand pre-organization in target binding [1]. In biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), the reduced entropic penalty upon binding can translate into measurable differences in K_D and ΔG compared to the des-methyl analog, providing insights into the thermodynamic drivers of molecular recognition.

Synthetic Diversification Building Block for Benzothiazole Libraries

As an unsubstituted benzothiazole at the 4-position, 2548996-52-5 offers superior electrophilicity at the C2 carbon for downstream functionalization via SNAr, Buchwald-Hartwig amination, or C-H activation [1]. This makes it an ideal core scaffold for the synthesis of focused libraries exploring substitution patterns on the benzothiazole ring, particularly for medicinal chemistry teams employing late-stage diversification strategies to rapidly explore SAR around the benzothiazole moiety.

Quote Request

Request a Quote for 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.